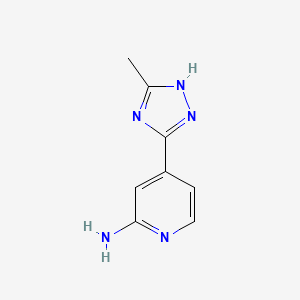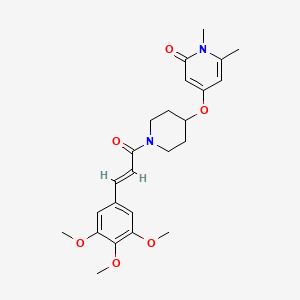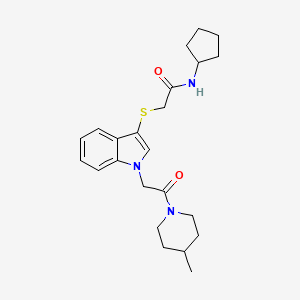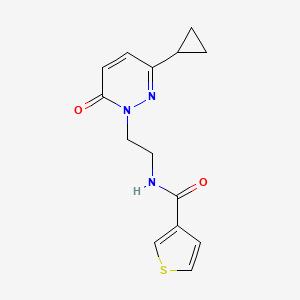
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a pyridine ring substituted with a triazole moiety, making it a valuable molecule in various fields of scientific research due to its unique chemical properties and potential biological activities.
作用机制
Target of Action
Similar compounds have been found to interact with proteins such asRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis.
Mode of Action
It’s known that similar compounds can form complexes with metal ions, such as ru(ii), which are then able to interact with their targets . These interactions can lead to changes in the structure and function of the target proteins, potentially altering cellular processes.
Result of Action
Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. This intermediate is further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be achieved using microwave irradiation, which significantly reduces reaction times and improves efficiency .
化学反应分析
Types of Reactions
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve solvents like toluene or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Uniqueness
What sets 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets, making it a more potent compound in various applications compared to its analogs .
属性
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3,(H2,9,10)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNOIAXQYESIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)

![3-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2835103.png)

![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2835108.png)

![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2835112.png)
![2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2835114.png)
![4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2835116.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2835122.png)
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/new.no-structure.jpg)
